molecular formula C9H7F2IO2 B6296207 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane CAS No. 357166-63-3

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane

Cat. No.: B6296207
CAS No.: 357166-63-3
M. Wt: 312.05 g/mol
InChI Key: XQXKFUCGVNEJCS-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane is an organic compound characterized by the presence of fluorine, iodine, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoro-4-iodophenol.

    Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3,5-difluoro-4-azidophenyl)-1,3-dioxolane.

Scientific Research Applications

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It can be employed in the design of molecular probes for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through non-covalent interactions. The fluorine atoms can enhance binding affinity by forming hydrogen bonds, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluoro-4-bromophenyl)-1,3-dioxolane
  • 2-(3,5-Difluoro-4-chlorophenyl)-1,3-dioxolane
  • 2-(3,5-Difluoro-4-methylphenyl)-1,3-dioxolane

Uniqueness

2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and methyl analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-(3,5-difluoro-4-iodophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXKFUCGVNEJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C(=C2)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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